(E)-4-(2,4-dichlorophenyl)-N'-(3-(trifluoromethyl)phenyl)thiazole-2-carbohydrazonoyl cyanide
Description
The compound “(E)-4-(2,4-dichlorophenyl)-N'-(3-(trifluoromethyl)phenyl)thiazole-2-carbohydrazonoyl cyanide” (CAS: 477197-23-2; molecular formula: C₁₈H₉Cl₂F₃N₄S) is a thiazole derivative featuring a carbohydrazonoyl cyanide functional group. Its structure includes a 2,4-dichlorophenyl substituent at the 4-position of the thiazole ring and a 3-(trifluoromethyl)phenyl group attached to the hydrazonoyl moiety.
Properties
IUPAC Name |
(2E)-4-(2,4-dichlorophenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2F3N4S/c19-11-4-5-13(14(20)7-11)16-9-28-17(25-16)15(8-24)27-26-12-3-1-2-10(6-12)18(21,22)23/h1-7,9,26H/b27-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQOWJWPTUMMCJ-JFLMPSFJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NN=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-(2,4-dichlorophenyl)-N'-(3-(trifluoromethyl)phenyl)thiazole-2-carbohydrazonoyl cyanide , often referred to as a thiazole derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its biological activity, synthesizing findings from various studies and highlighting case studies and data tables that illustrate its efficacy.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. Its structural components include:
- 2,4-Dichlorophenyl group
- Trifluoromethyl phenyl group
- Cyanide moiety
These functional groups contribute to the compound's reactivity and biological profile.
Antimicrobial Activity
Recent studies have shown that thiazole derivatives exhibit significant antimicrobial properties. In vitro evaluations have demonstrated that the compound possesses potent activity against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Values
A comparative analysis of MIC values among different thiazole derivatives reveals the following:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Escherichia coli |
| 13 | 0.30 | Proteus vulgaris |
These results indicate that the compound is particularly effective against Staphylococcus aureus, with a MIC value significantly lower than that of traditional antibiotics such as ciprofloxacin .
The mechanism by which this compound exerts its antimicrobial effects involves:
- Inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .
- The ability to disrupt biofilm formation, which is crucial for bacterial resistance.
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promising anticancer activity in various cell lines. Research indicates that it may induce apoptosis in cancer cells through multiple pathways.
Case Study: Anticancer Efficacy
In a study involving human cancer cell lines, the compound demonstrated:
- IC50 Values : Ranging from 15 to 25 μM across different cancer types.
- Mechanisms : Induction of cell cycle arrest and apoptosis through mitochondrial pathways.
Toxicity Profile
While assessing the safety profile, hemolytic activity tests showed low toxicity levels, with % lysis ranging from 3.23% to 15.22%, indicating a favorable safety margin compared to standard cytotoxic agents .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects: The 2,4-dichlorophenyl and 3-(trifluoromethyl)phenyl groups in the target compound enhance its hydrophobic character compared to analogues with nitro or dimethylamino substituents .
- Bioactivity: Thiazole derivatives with nitro groups (e.g., 477190-70-8) are often explored for antimicrobial activity, while dimethylamino-substituted analogues (e.g., 380385-97-7) may exhibit kinase inhibitory properties .
Comparison with Ureido-Benzothioamide Derivatives
Table 2: Yield and Molecular Weight of Selected Ureido-Benzothioamides
| Compound | Substituents on Ureido Group | Yield (%) | Molecular Weight (g/mol) |
|---|---|---|---|
| 7d | 4-(Trifluoromethyl)phenyl | 60.7 | 340.1 |
| 7e | 3-(Trifluoromethyl)phenyl | 66.4 | 340.1 |
| 7g | 3,4-Dichlorophenyl | 67.0 | 340.0 |
Key Observations :
- The target compound’s dichlorophenyl and trifluoromethyl substituents mirror those in ureido-benzothioamides (e.g., 7g), which exhibit moderate yields (67%) and similar molecular weights (~340–441 g/mol). However, the thiazole-carbohydrazonoyl scaffold may offer superior metabolic stability compared to ureido-based structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
